Thiokynurenate

NMDA Receptor Antagonism Glycine Binding Assay Radioligand Binding

Selecting kynurenic acid analogs for NMDA receptor research requires precision-generic substitution risks invalidating pharmacological data. Thiokynurenate (4-thiokynurenic acid) solves this with a defined, sulfur-substituted scaffold that provides a ~2.8-fold increase in binding affinity and ~2.3-fold increase in functional potency over kynurenic acid [Local Evidence]. • Delivers quantifiable IC50 shift (70 ± 15 µM vs. 160 ± 20 µM) for reproducible glycine-site SAR. • Serves as the essential parent scaffold for potent in vitro neuroprotection and in vivo excitotoxicity models. • Available from BenchChem for immediate dispatch, ensuring supply chain reliability for critical research timelines.

Molecular Formula C10H7NO2S
Molecular Weight 205.23 g/mol
CAS No. 135025-53-5
Cat. No. B148193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiokynurenate
CAS135025-53-5
Synonyms4-thiokynurenic acid
thiokynurenate
Molecular FormulaC10H7NO2S
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=S)C=C(N2)C(=O)O
InChIInChI=1S/C10H7NO2S/c12-10(13)8-5-9(14)6-3-1-2-4-7(6)11-8/h1-5H,(H,11,14)(H,12,13)
InChIKeyXZIHFALIJOJWOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiokynurenate: NMDA Glycine Site Antagonist Overview


Thiokynurenate (CAS: 135025-53-5, 4-thiokynurenic acid) is a heterocyclic compound with the molecular formula C10H7NO2S and a molecular weight of 205.23 g/mol [1]. It serves as the parent scaffold for a class of synthetic derivatives, notably the thiokynurenates, which function as competitive antagonists at the strychnine-insensitive glycine recognition site on the N-methyl-D-aspartate (NMDA) receptor complex [2]. This compound is the sulfur-containing analog of kynurenic acid (KYNA), an endogenous metabolite in the tryptophan degradation pathway [2]. The substitution of a sulfur atom for the oxygen in the 4-position of the kynurenic acid ring defines its core chemical identity and serves as the basis for its distinct pharmacological profile.

Thiokynurenate vs. Kynurenic Acid: Key Differences


Generic substitution between thiokynurenate and its closest analogs, such as kynurenic acid or other halogenated derivatives, is not scientifically justifiable due to a stark difference in target binding affinity and functional potency at the NMDA receptor glycine site. The core chemical modification—replacing the 4-hydroxy group with a 4-thio group—results in a profound and quantifiable increase in antagonist activity, a difference further amplified or modulated by specific halogen substitutions on the quinoline ring [1]. The evidence presented below demonstrates that not all kynurenic acid derivatives are functionally equivalent; their specific chemical structure dictates their performance in both binding assays and in vivo models, making the selection of the correct compound critical for experimental reproducibility and valid pharmacological interpretation.

Thiokynurenate Performance Evidence


Glycine Site Binding Affinity vs. Kynurenic Acid

Thiokynurenate exhibits a significantly higher affinity for the strychnine-insensitive glycine site on the NMDA receptor compared to its oxygen-containing parent compound, kynurenic acid. The substitution of the 4-hydroxy group with a 4-thio group leads to a quantifiable improvement in binding potency in radioligand displacement assays using rat cortical membranes [1].

NMDA Receptor Antagonism Glycine Binding Assay Radioligand Binding

NMDA Antagonism in Myenteric Plexus

In a functional tissue preparation, thiokynurenate demonstrates greater potency in blocking NMDA receptor-mediated responses compared to kynurenic acid. This assay measures the ability of the compound to antagonize glutamate-induced contractions in the isolated guinea pig myenteric plexus, providing a functional correlate to the binding data [1].

NMDA Receptor Antagonism Electrophysiology Functional Assay

7-Cl-Thiokynurenate Selectivity in Cortical Wedge

The 7-chloro derivative of thiokynurenic acid (7-Cl-thiokynurenic acid) demonstrates potent and selective antagonism of NMDA-induced depolarizations in the mouse cortical wedge preparation. Its potency is maintained in this complex electrophysiological model, with a clear differentiation from effects on quisqualic acid (QA)-induced depolarizations, a marker for non-NMDA receptor activity [1].

NMDA Receptor Antagonism Electrophysiology Cortical Wedge Assay

Thiokynurenate Research Applications


Neuroprotection in Primary Neuronal Cultures

Thiokynurenate derivatives, particularly 7-Cl-thiokynurenic acid, are optimal for in vitro neuroprotection studies aiming to model excitotoxicity. The evidence from primary cerebellar granule cell cultures demonstrates that these compounds are 'particularly potent' in preventing excitotoxic neuronal death, a benefit attributed not only to glycine site antagonism but also to an additional mechanism of inhibiting lipid peroxidation [1]. This dual-action profile makes thiokynurenates superior to kynurenic acid derivatives for exploring complex neuroprotective strategies.

In Vivo Excitotoxic Neurodegeneration Models

For in vivo studies involving focal excitotoxic injury, 7-Cl-thiokynurenic acid is a validated research tool. As established, this compound has demonstrated efficacy in reducing neuronal damage caused by intrastriatal injection of the NMDA receptor agonist quinolinic acid in rat models [1]. This established in vivo track record provides a strong foundation for researchers investigating neuroprotection in acute brain injury, stroke, or Huntington's disease models where excitotoxicity is a key pathological mechanism.

NMDA Receptor SAR Studies

The thiokynurenate core scaffold is an essential reference point for medicinal chemists and pharmacologists conducting SAR studies on glycine-site antagonists. The baseline data showing that the simple sulfur substitution increases binding affinity by ~2.8-fold and functional potency by ~2.3-fold compared to kynurenic acid provides a clear quantitative benchmark for evaluating further chemical modifications [2]. This makes thiokynurenate a fundamental comparator compound for developing next-generation NMDA receptor modulators.

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